Ammonium glycyrrhizate

描述

甘草酸单铵盐水合物是一种从甘草酸中提取的化学化合物,甘草酸是从甘草植物(甘草)的根中提取的。该化合物以其多种药理特性而闻名,包括抗炎、抗溃疡、抗过敏、抗氧化和保肝作用 。它广泛用于治疗慢性肝病,以及食品工业中作为天然甜味剂,因为它具有强烈的甜味,约为蔗糖甜度的200倍 .

准备方法

合成路线和反应条件: 甘草酸单铵盐水合物通常由甘草酸合成。该过程包括将甘草酸溶解在有机溶剂中,然后加入氨或氢氧化铵。然后对溶液进行结晶和离心,以获得高纯度甘草酸单铵盐 .

工业生产方法: 在工业环境中,甘草酸单铵盐的生产涉及使用酸性乙醇进行多次提取步骤。从甘草根中提取甘草酸,所得溶液用氨中和。然后通过结晶和使用活性炭脱色来纯化产物 .

化学反应分析

反应类型: 甘草酸单铵盐会发生多种化学反应,包括:

氧化: 它可以被氧化形成甘草次酸衍生物。

还原: 还原反应可以将甘草酸转化为甘草次酸。

取代: 取代反应可以在甘草酸部分的羟基上发生.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 对于取代反应,使用乙酸酐和硫酸等试剂.

主要产物:

氧化: 甘草次酸衍生物。

还原: 甘草次酸。

取代: 各种甘草酸酯.

科学研究应用

Chemical Properties and Structure

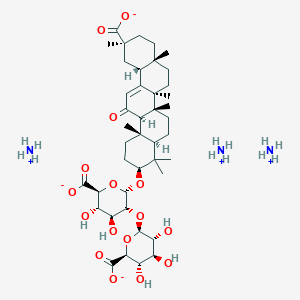

- Molecular Formula : C42H65NO16

- Molecular Weight : 840 g/mol

- CAS Number : 53956-04-0

- Appearance : White or yellowish-white hygroscopic powder

- Solubility : Slightly soluble in water, soluble in hot water, and hydroalcoholic mixtures; practically insoluble in acetone .

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties attributed to glycyrrhizic acid, its active component. Research indicates that it inhibits phospholipase A2 and cyclooxygenase activity, reducing the formation of inflammatory mediators such as prostaglandins .

Case Study : A study conducted on murine models demonstrated that this compound-loaded niosomes significantly reduced inflammation and pain, suggesting potential clinical applications for treating inflammatory diseases .

Neuropathic Pain Management

Recent findings reveal that this compound can ameliorate diabetic peripheral neuropathy. In vitro studies showed that it prevented cytotoxic effects and mitochondrial fragmentation in neuroblastoma cells exposed to high glucose levels .

Data Table: Effects on Diabetic Peripheral Neuropathy

| Parameter | Control Group | This compound Group |

|---|---|---|

| Cytotoxicity (%) | 80% | 20% |

| Mitochondrial Fragmentation | High | Low |

Skin Care Applications

Due to its soothing and skin conditioning properties, this compound is widely used in dermatological formulations. It is effective in treating conditions such as eczema, burns, and gingival inflammations .

Case Study : Ethosomal formulations of this compound have been developed to enhance skin delivery and anti-inflammatory activity. These formulations demonstrated improved skin tolerability and efficacy compared to traditional delivery methods .

Food Science Applications

This compound is recognized as a flavoring agent due to its sweet taste—33 to 200 times sweeter than sucrose. It is included in the Community Register on flavorings for use in food products . Its application extends to masking unpleasant flavors in various consumables.

Safety Profile

Studies indicate that this compound is non-genotoxic and exhibits a favorable safety profile when administered at recommended dosages (0.5-1.0% for topical applications) . However, regulatory bodies continue to monitor its use due to potential interactions with other medications.

作用机制

甘草酸单铵盐通过多种机制发挥其作用:

抗炎: 它抑制磷脂酶A2和环氧合酶等酶的活性,减少炎症介质的产生。

抗氧化: 它增强超氧化物歧化酶和过氧化氢酶等抗氧化酶的活性,减少氧化应激。

相似化合物的比较

甘草酸单铵盐与其他甘草酸衍生物相比是独一无二的,因为它具有特殊的铵盐形式,这增强了其溶解度和生物利用度。类似的化合物包括:

甘草酸二钾盐: 甘草酸的另一种盐形式,具有类似的药理特性,但溶解度特性不同。

甘草酸: 母体化合物,应用范围更广,但溶解度更低。

甘草次酸: 甘草酸的代谢产物,具有强烈的抗炎和抗肿瘤活性 .

甘草酸单铵盐水合物因其增强的溶解度和特定的药理特性而脱颖而出,使其成为各种科学和工业应用中的一种宝贵化合物。

生物活性

Ammonium glycyrrhizate (AG) is a derivative of glycyrrhizic acid, primarily extracted from the root of Glycyrrhiza glabra (licorice). This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its amphiphilic nature due to the presence of hydrophilic glucuronic acid residues and hydrophobic glycyrrhetic acid. This unique structure contributes to its solubility and bioactivity in various biological systems.

1. Anti-Inflammatory Effects

AG exhibits significant anti-inflammatory properties. In a study involving zymosan-induced paw edema in mice, a single intraperitoneal injection of AG resulted in notable reductions in inflammation and pain response. The compound demonstrated a preference for binding to cyclooxygenase-2 (COX-2), indicating its potential as an anti-inflammatory agent through inhibition of prostaglandin synthesis .

2. Antioxidant Activity

AG has been shown to enhance antioxidant activity when delivered via unsaturated fatty acid vesicles. In vitro studies demonstrated that AG could protect skin cells from oxidative stress induced by hydrogen peroxide, highlighting its role in cellular protection against oxidative damage .

3. Neuroprotective Effects

Research on neuroblastoma cell lines (SH-SY5Y) indicated that AG could prevent cytotoxic effects and mitochondrial fragmentation caused by high glucose levels, suggesting a protective role against diabetic peripheral neuropathy .

Case Study 1: Topical Application

A clinical trial investigated the efficacy of AG-loaded ultradeformable liposomes in reducing skin inflammation among human volunteers. Results showed a significant decrease in inflammation compared to control groups, supporting AG's potential in topical anti-inflammatory therapies .

Case Study 2: Pain Management

In animal models, AG administration prior to pain tests (such as the formalin test) resulted in strong antinociceptive effects, further affirming its potential use as an analgesic agent .

Research Findings

Safety and Toxicology

This compound has been evaluated for safety and genotoxicity. Studies have shown it to be non-genotoxic and not carcinogenic in animal models. There were no observed teratogenic effects or fertility issues associated with its use .

属性

Key on ui mechanism of action |

GLYCYRRHIZIC ACID & ITS DERIVATIVES SHOWED PRONOUNCED ANTIINFLAMMATORY ACTION, INHIBITED DEVELOPMENT OF HISTAMINE-, SEROTONIN-, BRADKININ-, & FORMALIN-INDUCED EDEMA, & DECR VASCULAR PERMEABILITY. |

|---|---|

CAS 编号 |

53956-04-0 |

分子式 |

C42H71N3O16 |

分子量 |

874.0 g/mol |

IUPAC 名称 |

triazanium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C42H62O16.3H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);3*1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;;/m0.../s1 |

InChI 键 |

VGYQVMWYFPOAAE-DWJAGBRCSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N |

手性 SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)[O-].[NH4+].[NH4+].[NH4+] |

规范 SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.[NH4+].[NH4+].[NH4+] |

外观 |

Solid powder |

颜色/形态 |

Crystals from glacial acetic acid PLATES OR PRISMS FROM ACETIC ACID |

熔点 |

220 °C decomposes |

Key on ui other cas no. |

53956-04-0 |

物理描述 |

Solid with intensely sweet taste; [Merck Index] Crystalline plates or prisms; [MSDSonline] |

纯度 |

>95% (or refer to the Certificate of Analysis) |

相关CAS编号 |

68083-53-4 |

保质期 |

>2 years if stored properly |

溶解度 |

Freely sol in hot water, alcohol; practically insol in ether SLIGHTLY SOL IN ETHER |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(+)-Glycyram; 18β-Glycyrrhizic acid monoammonium salt; Ammonium glycyrrhizate; Ammonium glycyrrhizinate; Glycamil; Glycymin; Glycyron ammonium salt; Glycyron monoammonium salt; Glycyrram; Glycyrrhizic acid ammonium salt; Glycyrrhizic acid monoammonium salt; Glycyrrhizin ammonium salt; Glycyrrhizin monoammonium salt; Magnasweet; Monoammonium 18β-glycyrrhizinate; Monoammonium glycyrrhizate; Monoammonium glycyrrhizinate; NSC 2800; NSC 35348. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。